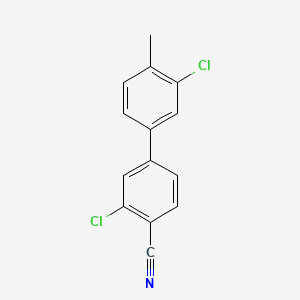

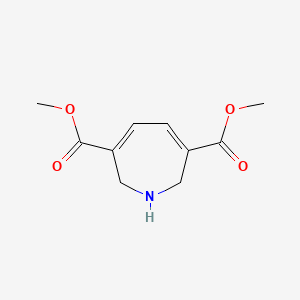

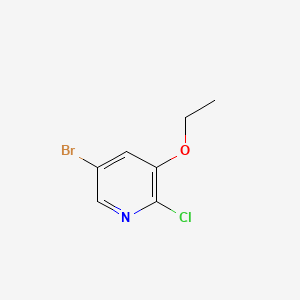

![molecular formula C7H11NO5 B571905 6-Oxa-1-azaspiro[3.3]heptane oxalate CAS No. 1359655-43-8](/img/structure/B571905.png)

6-Oxa-1-azaspiro[3.3]heptane oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Oxa-1-azaspiro[3.3]heptane oxalate is a chemical compound . It is often used as an intermediate in pharmaceutical and chemical synthesis .

Synthesis Analysis

There is a practical and scalable two-step process for the synthesis of a similar compound, 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a key intermediate of the potent antibiotic drug candidate TBI-223 .Molecular Structure Analysis

The molecular formula of 6-Oxa-1-azaspiro[3.3]heptane oxalate is C7H11NO5 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 189.17 .Applications De Recherche Scientifique

Application in Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of complex molecules.

Summary of the Application

“6-Oxa-1-azaspiro[3.3]heptane oxalate” is used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This compound is a part of a larger class of molecules known as spirocyclic oxetanes, which have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of “6-Oxa-1-azaspiro[3.3]heptane oxalate” starts from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p-tosylamide . The resultant compound undergoes oxidative cyclizations using Oxone® in formic acid .

Results or Outcomes

The synthesis results in the formation of a new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide .

Application as an Intermediate in Pharmaceutical and Chemical Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Chemical Synthesis .

Summary of the Application

“6-Oxa-1-azaspiro[3.3]heptane oxalate” is used as an intermediate in pharmaceutical and chemical synthesis . It’s also used in medicine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the sources. However, as an intermediate, it would be used in various chemical reactions to produce the desired end products.

Results or Outcomes

The specific results or outcomes are not detailed in the sources. However, as an intermediate, its use would contribute to the synthesis of various pharmaceutical and chemical products.

Application as a Building Block for New Drug Candidates

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“6-Oxa-1-azaspiro[3.3]heptane oxalate” is used as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the sources. However, as a building block, it would be used in various chemical reactions to produce the desired end products.

Results or Outcomes

The specific results or outcomes are not detailed in the sources. However, as a building block, its use would contribute to the synthesis of various pharmaceutical products.

Application in Synthesis of 2-Oxa-7-Azaspiro[3.5]Nonane

Summary of the Application

“6-Oxa-1-azaspiro[3.3]heptane oxalate” is used in the synthesis of 2-oxa-7-azaspiro[3.5]nonane . This compound is a part of a larger class of molecules known as spirocyclic oxetanes, which have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Results or Outcomes

Application in Synthesis of Spirocyclic Oxetanes

Summary of the Application

“6-Oxa-1-azaspiro[3.3]heptane oxalate” is used in the synthesis of spirocyclic oxetanes . These compounds are a part of a larger class of molecules known as spirocyclic oxetanes, which have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-oxa-1-azaspiro[3.3]heptane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2H2O4/c1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXFHPOIDKRDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12COC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-1-azaspiro[3.3]heptane oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

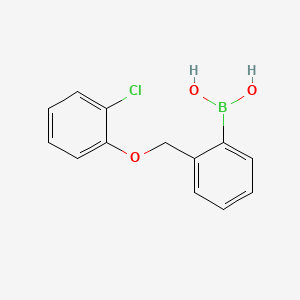

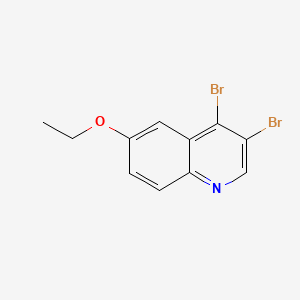

![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)

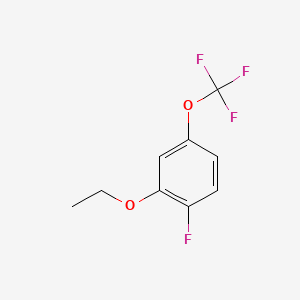

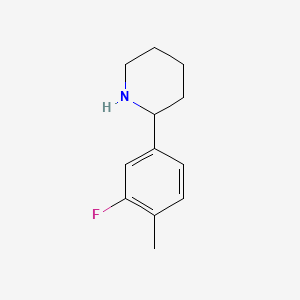

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)

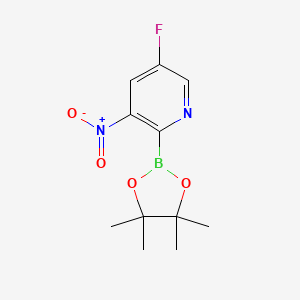

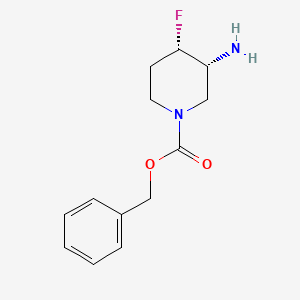

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)